An In-depth Technical Guide to the Synthesis and Characterization of Zofenoprilat-NES-d5
An In-depth Technical Guide to the Synthesis and Characterization of Zofenoprilat-NES-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zofenoprilat-NES-d5, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Zofenopril. This document details the proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.
Introduction
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1][2] Zofenoprilat contains a free sulfhydryl (-SH) group, which is susceptible to oxidation. For analytical purposes, particularly in mass spectrometry-based quantification, this thiol group is often derivatized to enhance stability and chromatographic performance.[3]
Zofenoprilat-NES-d5 is the deuterium-labeled form of the N-ethylsuccinimide (NES) adduct of Zofenoprilat. The five deuterium atoms are located on the N-ethyl group of the succinimide moiety, providing a stable isotopic label for use as an internal standard in quantitative bioanalysis.[4][]
Table 1: Physicochemical Properties of Zofenoprilat-NES-d5
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁D₅N₂O₅S₂ | [6] |
| Molecular Weight | 455.61 g/mol | [6] |
| CAS Number | Not Available | [6] |
| Isotopic Purity | Typically ≥98% | [] |
| Appearance | White to Off-White Solid | [] |
Synthesis of Zofenoprilat-NES-d5
The synthesis of Zofenoprilat-NES-d5 can be conceptualized as a two-stage process:
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Synthesis of Zofenoprilat: This involves the coupling of two key intermediates: (2S)-2-methyl-3-sulfanylpropanoic acid and (4S)-4-(phenylthio)-L-proline.
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Derivatization with N-Ethyl-d5-maleimide: The free thiol group of Zofenoprilat is then alkylated using N-Ethyl-d5-maleimide to yield the final product.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-stage synthesis workflow for Zofenoprilat-NES-d5.
Experimental Protocol: Synthesis of Zofenoprilat
This is a generalized protocol based on the synthesis of related ACE inhibitors. Optimization may be required.
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Protection of (2S)-2-methyl-3-sulfanylpropanoic acid: The thiol group of (2S)-2-methyl-3-sulfanylpropanoic acid is protected, for example, as a thioester (e.g., benzoyl thioester).
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Activation: The carboxylic acid of the protected propanoyl derivative is activated, for instance, by conversion to an acid chloride.
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Coupling: The activated propanoyl derivative is coupled with (4S)-4-(phenylthio)-L-proline in a suitable solvent system, maintaining basic pH.
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Deprotection: The protecting group on the thiol is removed to yield Zofenoprilat.
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Purification: The crude Zofenoprilat is purified by chromatography (e.g., silica gel column chromatography or preparative HPLC).
Experimental Protocol: Synthesis of Zofenoprilat-NES-d5
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Reaction Setup: Zofenoprilat is dissolved in a suitable solvent such as acetonitrile or a buffer solution (e.g., phosphate-buffered saline).
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Addition of N-Ethyl-d5-maleimide: A slight molar excess of N-Ethyl-d5-maleimide (NEM-d5) is added to the Zofenoprilat solution.[4][]
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Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by LC-MS. The Michael addition of the thiol to the maleimide is typically a rapid and efficient reaction.[7]
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as preparative HPLC, to yield pure Zofenoprilat-NES-d5.
Characterization of Zofenoprilat-NES-d5
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Zofenoprilat-NES-d5.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and structure of the final product.
Table 2: Expected Mass Spectrometric Data
| Technique | Ionization Mode | Expected m/z | Notes |
| High-Resolution MS (HRMS) | ESI+ | [M+H]⁺ = 456.15 (approx.) | For confirmation of elemental composition. |
| Tandem MS (MS/MS) | ESI+ | See below | For structural elucidation. |
Expected Fragmentation Pattern:
In tandem mass spectrometry, the protonated molecule [M+H]⁺ of Zofenoprilat-NES-d5 would be expected to undergo characteristic fragmentation. The fragmentation of ACE inhibitors often involves cleavage of the amide bond.[8]
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 2. Zofenopril calcium(81938-43-4) 1H NMR spectrum [chemicalbook.com]
- 3. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 6. Zofenoprilat-NES-d5 | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
